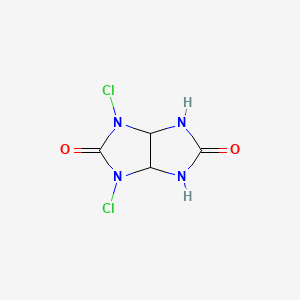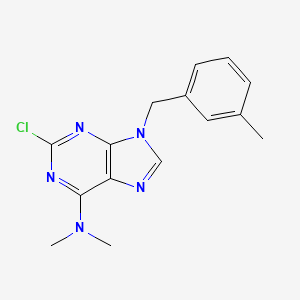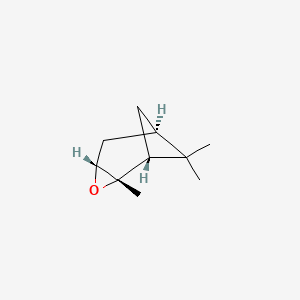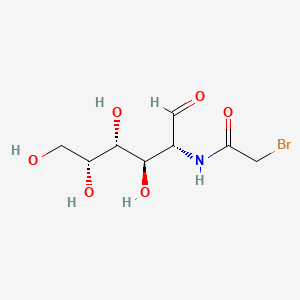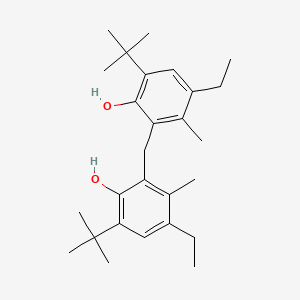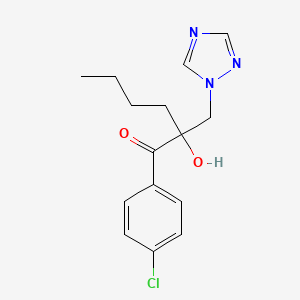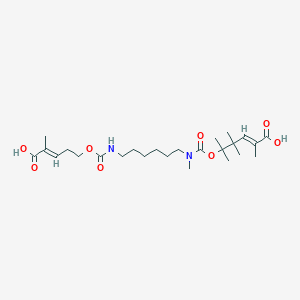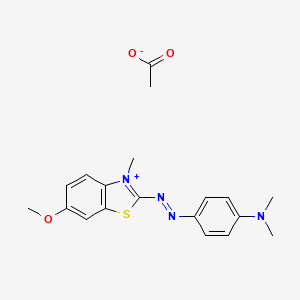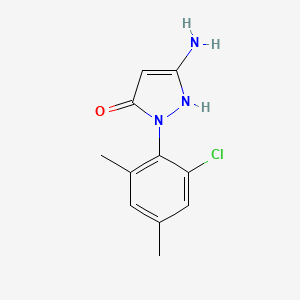
5-Amino-2-(2-chloro-4,6-dimethylphenyl)-2,-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-(2-chloro-4,6-dimethylphenyl)-2,-dihydro-3H-pyrazol-3-one is a chemical compound with the molecular formula C11H12ClN3O This compound is known for its unique structure, which includes an amino group, a chloro-substituted phenyl ring, and a pyrazolone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(2-chloro-4,6-dimethylphenyl)-2,-dihydro-3H-pyrazol-3-one typically involves the reaction of 2-chloro-4,6-dimethylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazolone ring. The reaction conditions, such as temperature and pH, can be optimized to improve yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and scalability. The use of catalysts and solvents can also be optimized to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-2-(2-chloro-4,6-dimethylphenyl)-2,-dihydro-3H-pyrazol-3-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to a corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the chloro group can produce hydroxyl or alkoxy derivatives.
Aplicaciones Científicas De Investigación
5-Amino-2-(2-chloro-4,6-dimethylphenyl)-2,-dihydro-3H-pyrazol-3-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 5-Amino-2-(2-chloro-4,6-dimethylphenyl)-2,-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-2-(2-chlorophenyl)-2,-dihydro-3H-pyrazol-3-one
- 5-Amino-2-(4,6-dimethylphenyl)-2,-dihydro-3H-pyrazol-3-one
- 5-Amino-2-(2-chloro-4-methylphenyl)-2,-dihydro-3H-pyrazol-3-one
Uniqueness
5-Amino-2-(2-chloro-4,6-dimethylphenyl)-2,-dihydro-3H-pyrazol-3-one is unique due to the presence of both chloro and dimethyl substituents on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
94247-40-2 |
|---|---|
Fórmula molecular |
C11H12ClN3O |
Peso molecular |
237.68 g/mol |
Nombre IUPAC |
5-amino-2-(2-chloro-4,6-dimethylphenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C11H12ClN3O/c1-6-3-7(2)11(8(12)4-6)15-10(16)5-9(13)14-15/h3-5,14H,13H2,1-2H3 |
Clave InChI |
OVFKTARDMBRJEG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)Cl)N2C(=O)C=C(N2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


